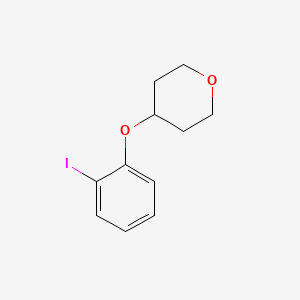
4-(2-Iodophenoxy)tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Iodophenoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of 4-(2-Iodophenoxy)tetrahydropyran includes an iodine-substituted phenyl group attached to the tetrahydropyran ring via an ether linkage.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, including those with iodophenoxy substituents, can be achieved through various methods. One such method involves the Prins cyclization reaction, where aldehydes react with homoallyl alcohols in the presence of TMSI to produce 4-iodo-tetrahydropyrans as a mixture of diastereoisomers . Another approach for synthesizing tetrahydropyran derivatives is through a base-catalyzed rearrangement of 1,2-dioxines containing a tethered hydroxyl moiety, followed by intramolecular oxa-Michael addition .
Molecular Structure Analysis
The molecular structure of 4-(2-Iodophenoxy)tetrahydropyran is characterized by the presence of a tetrahydropyran ring, which is a common structural motif in many natural products and synthetic compounds. The iodine atom on the phenoxy substituent can significantly influence the electronic properties of the molecule due to its high atomic number and ability to participate in various chemical interactions.
Chemical Reactions Analysis
Tetrahydropyran derivatives, including those with phenoxy substituents, can undergo various chemical reactions. For instance, the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, revealing that these compounds can undergo homogeneous, unimolecular elimination to yield dihydropyran and the corresponding substituted phenol . The reaction kinetics are influenced by the nature of the substituents on the phenoxy ring, with electron-donating groups slightly increasing the rate constants and electron-withdrawing groups having a slight decreasing effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Iodophenoxy)tetrahydropyran are not explicitly detailed in the provided papers. However, the presence of the iodine atom is likely to increase the molecular weight and influence the compound's polarity, boiling point, and reactivity. The tetrahydropyran ring itself is known to be a versatile moiety in organic synthesis, often imparting stability and reactivity to the compounds it is part of .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(2-Iodophenoxy)tetrahydropyran and similar compounds are utilized in various synthetic chemistry applications. For instance, m-Iodophenol couples with certain compounds in the presence of PdCl2–CuI–Ph3P-in triethylamine to yield products which can be further converted into m-ethynylphenol. Similarly, p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene, a compound structurally related to 4-(2-Iodophenoxy)tetrahydropyran, reacts under specific conditions to form other valuable chemical intermediates (Lai, Liu, Xu, & Shen, 2006).
Application in Organic Synthesis
- The utility of tetrahydropyrans in organic synthesis is notable. Tetrahydropyrans are used for the synthesis of diverse organic compounds, including 4-acylamino-2,6-substituted tetrahydropyrans, which are synthesized with high yields and excellent diastereoselectivity from readily available precursors. This showcases the versatility of tetrahydropyranyl intermediates in complex organic syntheses (Epstein & Rovis, 2006).
Cosmetic Applications
- 4-[(Tetrahydro-2U-pyran-2-yl)oxy]phenol, a compound similar to 4-(2-Iodophenoxy)tetrahydropyran, has been identified as an effective tyrosinase inhibitor. This property suggests its potential use as a cosmetic additive for skin lightening. The synthesis of such compounds involves multiple steps, including hydroquinone monobenzyl etherification and tetrahydropyran etherification (Ying-qi, 2010).
Kinetic and Mechanistic Studies
- Studies on the kinetics and mechanism of the pyrolysis of tetrahydropyranyl phenoxy ethers provide insights into the reaction pathways and thermodynamic parameters of these compounds. Such studies are crucial for understanding the behavior of these molecules under various conditions and their potential applications (Álvarez-Aular et al., 2018).
Conformational Analysis
- Research on the conformational behavior of 2-aryloxytetrahydropyrans, including compounds similar to 4-(2-Iodophenoxy)tetrahydropyran, provides valuable information about their structural properties. Understanding these properties is crucial for designing molecules with specific functionalities (Ouedraogo & Lessard, 1991).
Safety And Hazards
properties
IUPAC Name |
4-(2-iodophenoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBIBCNKWWYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621116 |
Source


|
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodophenoxy)tetrahydropyran | |
CAS RN |
906352-70-3 |
Source


|
| Record name | Tetrahydro-4-(2-iodophenoxy)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Iodophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

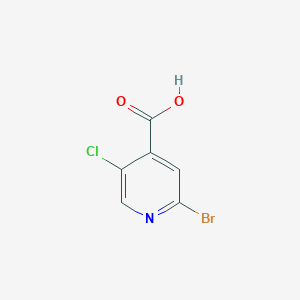
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
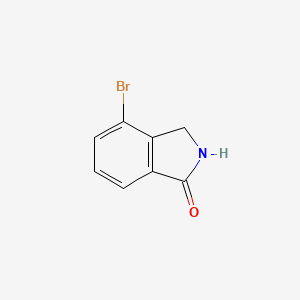
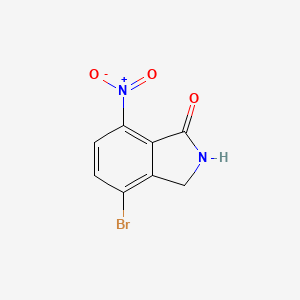
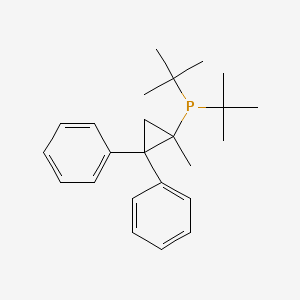
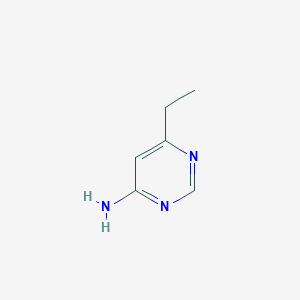

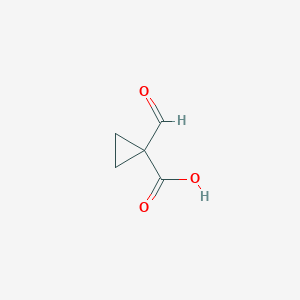
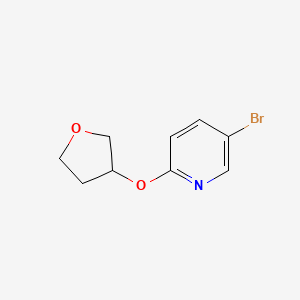
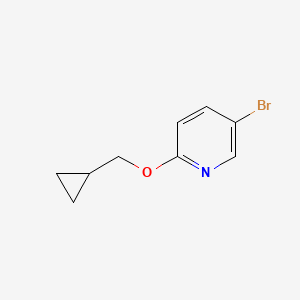
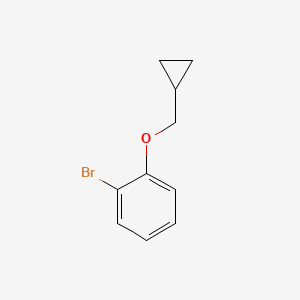

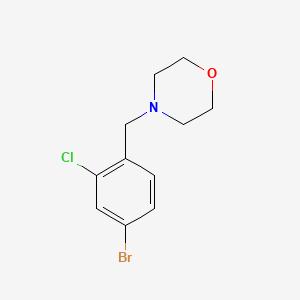
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)